N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine
Description
N-{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine is a synthetic compound featuring a fused cyclopenta[c]chromen core substituted with a methyl group at position 7 and a keto group at position 2. The chromen moiety is linked via an ether-oxygen bridge to a propanoyl group, which is further conjugated to beta-alanine.
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C19H21NO6/c1-10-8-14(25-11(2)18(23)20-7-6-16(21)22)17-12-4-3-5-13(12)19(24)26-15(17)9-10/h8-9,11H,3-7H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
LEVXTFYBTAZILY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine typically involves multiple steps. One common route includes the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl with propanoic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine serves as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various organic reactions, making it a valuable reagent in synthetic chemistry.
Biology
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects: The compound could modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
Medicine
Ongoing research is exploring the therapeutic applications of this compound in treating various conditions:
- Cancer Treatment: Its structural similarity to known anticancer agents suggests potential efficacy in cancer therapy.
- Neurological Disorders: The compound may interact with neurotransmitter systems, offering possibilities for treating neurodegenerative diseases .
Industry
In industrial applications, this compound is utilized as an intermediate in pharmaceutical production and material development. Its unique properties make it suitable for creating novel materials with specific functionalities.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce cytokine production in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Cyclopenta[c]chromen Derivatives The cyclopenta[c]chromen scaffold is structurally similar to tetrahydroacridin derivatives, such as those synthesized via phenol and diamine condensations (e.g., N-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines) . Key differences include:
- Substituents: The target compound has a 7-methyl-4-oxo group, whereas tetrahydroacridins often feature methoxy or aminoalkyl chains.
- Linker : The ether-oxygen bridge in the target compound contrasts with direct amine linkages in acridin derivatives.
B. Beta-Alanine Conjugates Beta-alanine conjugates, such as 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile , share functionalized side chains but differ in their core structures (pyrimidin vs. chromen).
Crystallographic and Computational Analysis
- Software Tools : Structural elucidation of similar compounds employs SHELX (e.g., SHELXL for refinement) and ORTEP-3/WinGX for graphical representation .
- Challenges: Anisotropic displacement ellipsoids and high-resolution data handling are critical for accurate modeling, as noted in SHELX applications .
Data Tables
Table 1. Structural Comparison of Target Compound and Analogues
Research Findings and Limitations
- Structural Insights: The chromen core’s planarity may enhance π-π stacking interactions compared to non-aromatic analogs.
- Methodological Gaps : Direct crystallographic data for the target compound are absent in the evidence; inferences rely on SHELX/WinGX workflows .
- Functional Predictions : Beta-alanine’s hydrophilicity could improve solubility relative to purely aromatic analogs .
Biological Activity
N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a cyclopentachromen moiety. Its molecular formula is , and it has been identified under various synonyms including N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines . This suggests that this compound might also exert similar effects.
2. Antioxidant Activity
The compound may possess antioxidant properties as well. Antioxidants are vital in mitigating oxidative stress in cells, which is linked to various diseases. Preliminary studies suggest that the structural components of the compound could contribute to radical scavenging activities .
3. Cytotoxic Effects
In vitro studies on related compounds have shown varying degrees of cytotoxicity towards cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest . Although specific data on this compound remains limited, its structural similarity to known cytotoxic agents warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB pathway | |
| Antioxidant | Radical scavenging potential | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study: Anti-inflammatory Mechanism
A study focused on a related compound demonstrated its ability to reduce edema in animal models through inhibition of pro-inflammatory mediators. The administration of the compound resulted in a significant decrease in swelling and pain associated with inflammation .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine, and how is its purity validated?
- Synthesis : Use stepwise coupling reactions (e.g., carbodiimide-mediated amide bond formation) with intermediates like 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol. Purify via column chromatography (silica gel, gradient elution) and recrystallization.
- Characterization : Employ / NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (C18 column, UV detection) to assess purity (>98%). For crystalline intermediates, X-ray diffraction using SHELXL for refinement .
Q. Which analytical techniques are optimal for assessing the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. For hydrolytic stability, incubate in buffered solutions (pH 1–10) and analyze via LC-MS/MS .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for structure refinement . Visualize anisotropic displacement parameters via ORTEP-3 to confirm stereochemistry and hydrogen-bonding networks . Cross-validate with DFT-optimized geometries if crystallographic data is incomplete.
Advanced Research Questions
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Perform molecular docking (AutoDock Vina, GROMACS) using high-resolution target structures from the PDB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Incorporate solvent effects via molecular dynamics (MD) simulations .
Q. How can researchers resolve contradictions in reported bioactivity data across independent studies?
- Apply meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Leverage cheminformatics tools (e.g., PubChem BioAssay) to compare dose-response curves and statistical significance thresholds .
Q. What experimental designs elucidate the compound’s degradation pathways under oxidative stress?
- Expose the compound to radical initiators (e.g., AIBN) and analyze products via LC-HRMS. Use isotopic labeling (, ) to trace oxygen or hydrogen transfer. Pair with radical scavengers (e.g., BHT) to confirm free-radical-mediated pathways .
Q. How can researchers integrate findings into broader theoretical frameworks (e.g., structure-activity relationships or metabolic pathways)?
- Map functional groups to bioactivity using QSAR models (e.g., CoMFA, Random Forest). Align degradation products with known metabolic pathways (e.g., cytochrome P450-mediated oxidation) using databases like MetaCore. Validate via isotope-tracing in in vitro hepatocyte models .
Q. What statistical approaches validate novel mechanisms of action proposed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
